Product packaging for Integerrine(Cat. No.:CAS No. 18397-13-2)

Integerrine

Cat. No.: B101787
CAS No.: 18397-13-2
M. Wt: 593.7 g/mol
InChI Key: BDHCXPWIDHVEQN-LKTJRWEVSA-N
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Description

Classification within Natural Products

Natural products, broadly defined as substances produced by living organisms, are often categorized based on their chemical structures and biosynthetic origins. rroij.comgsconlinepress.com Integerrine is classified as a cyclopeptide alkaloid. nih.gov Specifically, it falls under the this compound-type, a subgroup of 14-membered cyclopeptide alkaloids. ebay.com.auuantwerpen.be This classification is based on the presence of phenylalanine as a key amino acid building block within its macrocyclic ring structure. uantwerpen.be

The broader class of alkaloids can be further divided into "true alkaloids," "protoalkaloids," and "pseudoalkaloids." wikipedia.org True alkaloids, like this compound, feature a nitrogen atom within a heterocyclic ring and are derived from amino acids. wikipedia.org The biosynthesis of many alkaloids, including the class to which this compound belongs, often involves complex enzymatic reactions, such as the formation of Schiff bases and Mannich reactions. wikipedia.org

More specifically, some sources also categorize this compound within the pyrrolizidine (B1209537) alkaloids group. scribd.com Pyrrolizidine alkaloids are known for being produced by plants as a defense mechanism against herbivores. nih.gov Their biosynthesis originates from the amino acid arginine, which is converted through several steps to a characteristic pyrrolizidine core structure. wikipedia.orgnih.gov

Historical Context of Discovery and Isolation

The isolation and structural elucidation of alkaloids have a long history, with the first individual alkaloid, morphine, being isolated in 1804. wikipedia.orgslideshare.net The process of isolating alkaloids from their natural sources typically involves acid-base extraction or solvent extractions followed by chromatographic techniques. wikipedia.org

This compound has been isolated from various plant species. For instance, it has been reported in Ceanothus integerrimus. nih.gov Research has also documented the isolation of this compound and related cyclopeptide alkaloids from plants of the Ziziphus genus. uantwerpen.benih.gov For example, two this compound-type cyclopeptide alkaloids, nummularine-D and nummularine-E, were identified in Ziziphus spina-christi. nih.gov Furthermore, research has demonstrated the isolation of this compound from Heisteria nitida, which was a notable finding as it was the first time this compound was discovered in the Olacaceae family. pharmaceuticalconferences.com

More recently, advanced spectroscopic techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in the identification and characterization of this compound and its analogs from plant extracts. uantwerpen.be For instance, ten previously undescribed alkaloids, named integerrines A–J, were isolated from the leaves and stems of Micromelum integerrimum, with their structures determined using HRESIMS and NMR data analysis. researchgate.net Additionally, four new this compound-type cyclopeptide alkaloids were isolated from the twigs of Antidesma fordii. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H39N5O4 B101787 Integerrine CAS No. 18397-13-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18397-13-2

Molecular Formula

C35H39N5O4

Molecular Weight

593.7 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-N-[(3R,4S,7S,10Z)-7-(1H-indol-3-ylmethyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-methylbutanamide

InChI

InChI=1S/C35H39N5O4/c1-22(2)31(40(3)4)35(43)39-30-32(24-10-6-5-7-11-24)44-26-16-14-23(15-17-26)18-19-36-33(41)29(38-34(30)42)20-25-21-37-28-13-9-8-12-27(25)28/h5-19,21-22,29-32,37H,20H2,1-4H3,(H,36,41)(H,38,42)(H,39,43)/b19-18-/t29-,30-,31-,32+/m0/s1

InChI Key

BDHCXPWIDHVEQN-LKTJRWEVSA-N

SMILES

CC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5)N(C)C

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H]1[C@H](OC2=CC=C(C=C2)/C=C\NC(=O)[C@@H](NC1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5)N(C)C

Canonical SMILES

CC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5)N(C)C

Origin of Product

United States

Natural Occurrence and Distribution

Plant Sources and Taxonomical Affiliations

Integerrine and other cyclopeptide alkaloids have been isolated from a variety of plant species, most notably within the Rhamnaceae family. uantwerpen.besemanticscholar.orgwikipedia.org This family, commonly known as the buckthorn family, comprises a diverse range of trees, shrubs, and some vines. wikipedia.org

One of the primary plant sources of this compound is Ceanothus integerrimus, commonly known as deerbrush. southwestdesertflora.comwikipedia.orgoregonstate.edu This woody shrub is native to the western United States and belongs to the Rhamnaceae family. southwestdesertflora.comwikipedia.org

The genus Ziziphus, also a member of the Rhamnaceae family, is another significant source of this compound and a wide array of other cyclopeptide alkaloids. uantwerpen.beresearchgate.net Various species within this genus, which are found in warmer regions of the world, have been extensively studied for their chemical constituents. nih.gov For instance, research on the root bark of Ziziphus cambodiana has led to the isolation of new 14-membered ring cyclopeptide alkaloids. nih.gov Similarly, species such as Ziziphus nummularia, Ziziphus spina-christi, and Ziziphus jujuba have been identified as producers of these compounds. mdpi.com

Table 1: Plant Sources of this compound and Related Cyclopeptide Alkaloids

Plant Species Genus Family
Ceanothus integerrimus Ceanothus Rhamnaceae
Ziziphus cambodiana Ziziphus Rhamnaceae
Ziziphus jujuba Ziziphus Rhamnaceae
Ziziphus mauritiana Ziziphus Rhamnaceae
Ziziphus nummularia Ziziphus Rhamnaceae
Ziziphus spina-christi Ziziphus Rhamnaceae
Hovenia dulcis Hovenia Rhamnaceae

Chemotaxonomic Significance within Plant Families

The presence and structural type of cyclopeptide alkaloids, including this compound, hold considerable chemotaxonomic significance. Chemotaxonomy utilizes the chemical constituents of plants to understand their systematic relationships. The distribution of these alkaloids is largely restricted to the Rhamnaceae family, making them valuable markers for this taxon. uantwerpen.be

The structural diversity of cyclopeptide alkaloids within the Rhamnaceae is notable, with variations in the size of the macrocyclic ring (13-, 14-, or 15-membered) and the constituent amino acid residues. researchgate.netmdpi.com For example, this compound belongs to the 14-membered ring type of cyclopeptide alkaloids. researchgate.net The consistent production of these compounds across various genera within the Rhamnaceae, such as Ceanothus, Ziziphus, and Hovenia, reinforces their taxonomic linkage. mdpi.comnih.gov

While the Rhamnaceae family is the most prominent source, cyclopeptide alkaloids have also been identified in a few other plant families, albeit less frequently. These include the Rubiaceae, Phyllanthaceae, Malvaceae, and Acanthaceae families. uantwerpen.be The occurrence of these compounds in other families suggests potential evolutionary relationships or the independent evolution of similar biosynthetic pathways. For instance, the discovery of cyclopeptide alkaloids in Coffea arabica (Rubiaceae) points to a broader distribution than initially thought. nih.govbeilstein-journals.org

The structural analysis of these alkaloids from different plant sources provides insights into the biosynthetic capabilities of various plant lineages and aids in their classification and the study of their evolutionary history.

Advanced Structural Elucidation Methodologies

Spectroscopic Techniques for Integerrine Structure Determination

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the three-dimensional structure of chiral molecules by measuring their differential interaction with polarized light. For a complex stereochemistry like that of this compound, these methods are indispensable for determining the absolute configuration. knapsackfamily.comresearchgate.net

Electronic Circular Dichroism (ECD) is a crucial technique for assigning the absolute configuration of chiral compounds, including complex natural products like this compound and its analogues. researchgate.netresearchgate.net The method relies on comparing the experimentally measured ECD spectrum of a compound with spectra predicted by quantum chemical calculations, most commonly using time-dependent density functional theory (TD-DFT). knapsackfamily.complantaedb.com A close match between the experimental and a calculated spectrum for a specific stereoisomer allows for a confident assignment of its absolute configuration. researchgate.net

For the class of 4(14)-integerrine-type cyclopeptide alkaloids, the ECD spectra are highly characteristic. researchgate.netresearchgate.net Studies on newly isolated alkaloids of this type reveal consistent spectral features that are indicative of their (5S, 8S, 9S)-configurations. researchgate.netresearchgate.net

Table 2: Characteristic ECD Spectral Data for 4(14)-Integerrine-Type Alkaloids

Wavelength Region (nm) Sign of Cotton Effect Assignment Reference
236–244 Intense Negative π → π* transitions researchgate.netresearchgate.net

The successful application of this method involves performing a thorough conformational analysis to identify all low-energy conformers of the molecule in solution. phytolab.com The final calculated spectrum is a Boltzmann-weighted average of the spectra calculated for each individual conformer. researchgate.net The excellent correlation between the experimental ECD spectra and the calculated spectra for proposed structures of new this compound-type alkaloids has been a key step in their structural elucidation. nih.govresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is a fundamental technique for identifying the functional groups present in a compound. qu.edu.qa The IR spectrum of a complex molecule like this compound provides a unique "fingerprint" and confirms the presence of key structural motifs. d-nb.info

Analysis of newly isolated 4(14)-integerrine-type cyclopeptide alkaloids has shown characteristic absorption bands that are consistent with their structure. These include absorptions for amide and aryl ether functionalities, which are core components of the this compound scaffold. researchgate.net

Table 3: Key IR Absorption Bands for this compound-Type Alkaloids

Wavenumber (cm⁻¹) Functional Group Assignment Reference
3266–3338 N-H Stretching (Amide) researchgate.net
1632–1685 C=O Stretching (Amide I band) researchgate.net

Gas-phase 'action' spectroscopy, often carried out using techniques like Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, is a sophisticated method for obtaining the IR spectrum of mass-selected ions in the gas phase. acs.org In this technique, trapped ions are irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual dissociation (fragmentation) or electron detachment. acs.org The resulting fragment ions or electrons are detected, and an IR spectrum is generated by plotting the dissociation/detachment yield as a function of the IR wavelength.

A key advantage of this method is that it provides the vibrational spectrum of a specific, mass-isolated molecule, free from solvent or matrix interference. This is particularly valuable for distinguishing between isomers and for probing the intrinsic structure of a molecule. While this powerful technique has been applied to various alkaloids to obtain detailed structural information in the gas phase, specific studies employing gas-phase 'action' IR spectroscopy on this compound have not been prominently reported in the surveyed literature. acs.org Its application would, however, be highly valuable for providing unambiguous vibrational data to complement theoretical calculations and condensed-phase spectra.

Advanced Raman Spectroscopy (e.g., Compressed Hyperspectral Raman)

Raman spectroscopy is a light-scattering technique that provides detailed information about a molecule's vibrational modes and is complementary to IR spectroscopy. mdpi.comoup.com It is used to generate a structural fingerprint, enabling the identification of molecules and the study of their chemical bonds. mdpi.com Advanced techniques, such as Surface-Enhanced Raman Spectroscopy (SERS) or those coupled with microscopy, can significantly enhance the signal and allow for the analysis of minute sample quantities. nih.gov

A Raman spectrum of this compound would be expected to show characteristic peaks corresponding to its various functional groups. Key vibrations would include:

Aromatic ring modes: From the phenylalanine and tryptophan residues.

Amide vibrations: Corresponding to the peptide linkages in the macrocycle.

C-H stretching and bending modes: From the aliphatic portions of the amino acid side chains.

C=C stretching: From the styrylamine (B14882868) moiety.

While Raman spectroscopy is a powerful tool for analyzing alkaloids and other plant-derived compounds, specific experimental data for this compound, particularly using advanced methods like compressed hyperspectral Raman, is not widely available in the scientific literature. nih.gov The application of such techniques could offer deeper insights into the molecular structure, conformation, and intermolecular interactions of this compound.

Elemental Analysis and Molecular Formula Determination

Elemental analysis is a fundamental procedure in chemistry used to determine the mass percent composition of a compound. researchgate.net This data is then used to derive the empirical formula—the simplest whole-number ratio of atoms in the molecule.

For this compound, the molecular formula has been established as C₃₅H₃₉N₅O₄ . nih.govjst.go.jp This determination is typically achieved through a combination of elemental analysis and high-resolution mass spectrometry (HRMS). HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), allowing for the calculation of a unique molecular formula that fits the observed mass. pjps.pk

The theoretical elemental composition of this compound can be calculated from its molecular formula (Molar Mass: 593.73 g/mol ).

Table 4: Theoretical Elemental Composition of this compound (C₃₅H₃₉N₅O₄)

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percent (%)
Carbon C 12.011 35 420.385 70.80%
Hydrogen H 1.008 39 39.312 6.62%
Nitrogen N 14.007 5 70.035 11.79%

Experimental data from elemental analysis for a pure sample of this compound would be expected to closely match these theoretical percentages, thereby confirming its elemental makeup and supporting the molecular formula derived from HRMS. libretexts.org

Integration of Spectroscopic Data with Computational Approaches for Structural Assignment

The definitive structural elucidation of complex natural products like this compound, a pyrrolizidine (B1209537) alkaloid, presents significant challenges due to stereochemical complexity. Modern approaches have increasingly moved beyond reliance on experimental spectroscopic data alone, adopting a powerful synergy between empirical measurements and theoretical calculations to achieve unambiguous structural assignment. This integrated strategy is crucial for resolving subtle stereochemical details and minimizing the risk of misassignment, a persistent issue in natural product chemistry. mdpi.comnih.gov

The process begins with the acquisition of high-resolution spectroscopic data. Key techniques include one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, such as ¹H NMR, ¹³C NMR, Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), which are used to establish the planar structure and atomic connectivity of the molecule. nih.govwiley.com High-resolution mass spectrometry (HRMS) complements this by providing an accurate molecular formula. capes.gov.br

However, for molecules with multiple chiral centers, NMR data alone may not be sufficient to definitively assign the relative or absolute configuration. This is where computational chemistry provides critical insights. The primary method employed is Density Functional Theory (DFT), a quantum mechanical modeling approach used to predict the NMR chemical shifts of potential diastereomers of the target compound. capes.gov.brimist.marsc.org

The workflow involves several key steps:

Generation of Candidate Structures: Based on the planar structure determined from 2D NMR, all possible stereoisomers are generated computationally.

Geometry Optimization: The three-dimensional coordinates of each candidate isomer are optimized using DFT methods to find their lowest energy conformation. imist.ma

NMR Chemical Shift Calculation: For each optimized structure, the ¹H and ¹³C NMR chemical shifts are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for these calculations. imist.mawarwick.ac.uk

Statistical Comparison: The calculated NMR data for each candidate isomer is then rigorously compared against the experimental NMR data. This comparison is facilitated by statistical metrics, most notably the Mean Absolute Error (MAE) and the DP4+ probability analysis. capes.gov.brrsdjournal.org The DP4+ method has proven to be highly effective in distinguishing between isomers with multiple chiral centers, even in complex alkaloid structures. rsdjournal.org

The isomer that shows the best correlation (i.e., the lowest MAE and the highest DP4+ probability) between its calculated and the experimental chemical shifts is assigned as the correct structure. This integrated approach provides a robust and reliable means of stereochemical assignment. mdpi.comcapes.gov.br For instance, research on a novel pyrrolizidine alkaloid, ethylcrotaline, demonstrated the power of this method by comparing the experimental NMR data with DFT-calculated shifts for eight potential structures to successfully define its relative stereochemistry. capes.gov.br

This combination of empirical spectroscopy and computational analysis has become an indispensable tool in modern natural product chemistry, offering a higher level of confidence in structural assignments than either method could achieve alone. chemrxiv.orgaip.org

Data Tables

Table 1: Illustrative Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts for a Pyrrolizidine Alkaloid

This table demonstrates the typical comparison performed to assign stereochemistry. Data is hypothetical but representative of the methodology described for related alkaloids. nih.govcapes.gov.br

Carbon PositionExperimental δ (ppm)Calculated δ (ppm) - Isomer ACalculated δ (ppm) - Isomer B
C-162.562.865.1
C-234.134.534.6
C-358.959.260.8
C-570.370.172.5
C-630.230.530.7
C-775.876.078.9
C-8135.2135.5135.4
C-9175.4175.7176.1
MAE -0.29 2.21

MAE (Mean Absolute Error) is calculated as the average of the absolute differences between experimental and calculated shifts. The lower MAE for Isomer A indicates it is the correct structure.

Table 2: Key Parameters in Computational Structural Elucidation

This table summarizes the typical computational methods and software used in the structural analysis of alkaloids.

ParameterDescriptionCommon Method/Software
Geometry Optimization Finding the lowest energy conformation of a molecule.DFT (e.g., B3LYP functional) with a basis set like 6-31G(d). imist.ma
NMR Calculation Predicting the NMR chemical shifts for a given structure.GIAO-DFT. imist.ma
Statistical Analysis Assessing the goodness-of-fit between experimental and calculated data.DP4+ Probability, Mean Absolute Error (MAE). capes.gov.brrsdjournal.org
Software Programs used to perform the calculations.Gaussian, ORCA, etc.

Biosynthesis and Pathway Engineering of Integerrine

Precursor Identification and Intermediary Metabolic Pathways

The construction of the integerrine scaffold is not achieved through classical secondary metabolic routes like the polyketide or terpenoid pathways alone, but rather through a sophisticated process involving ribosomally synthesized peptides.

Modern research, including transcriptome mining and genomic analysis, has demonstrated that this compound and related cyclopeptide alkaloids are Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). researchgate.netnih.govd-nb.info This mode of biosynthesis means that the primary structure is dictated by a gene encoding a precursor peptide. This precursor peptide is then tailored by a series of specialized enzymes to yield the final macrocyclic alkaloid.

The precursor peptides for cyclopeptide alkaloids typically contain a leader sequence, which is recognized by the modifying enzymes, followed by one or more core peptide sequences that are processed into the final product. researchgate.netbeilstein-journals.org The core peptides destined to become cyclopeptide alkaloids are generally short, consisting of four or five amino acids. researchgate.netnih.gov

The key cyclization event involves the formation of an ether linkage between the phenolic oxygen of a tyrosine residue and the β-carbon of another amino acid within the core peptide. researchgate.netnih.gov This tyrosine residue also undergoes subsequent modifications, including decarboxylation and desaturation, to form the characteristic hydroxystyrylamine moiety that is a hallmark of this alkaloid class. nih.govresearchgate.net For this compound-type alkaloids specifically, the constituent amino acids often include proline and leucine. uantwerpen.be

Recent studies on plants like Ceanothus americanus and Ziziphus jujuba have successfully linked known cyclopeptide alkaloids to their specific precursor peptide genes, confirming the ribosomal origin and identifying the exact amino acid sequences that serve as the initial building blocks. nih.gov

Table 1: Examples of Core Amino Acid Sequences in Cyclopeptide Alkaloid Precursors This table is illustrative of precursor sequences for related cyclopeptide alkaloids, as the specific precursor for this compound has not been explicitly detailed in the provided search results.

Plant Source Related Alkaloid Core Peptide Sequence
Ziziphus jujuba Jubanine series, Nummularine B Various repeating sequences
Ceanothus americanus Frangulanine Not explicitly detailed
Coffea arabica Arabipeptins Not explicitly detailed

Data derived from recent transcriptome mining studies. nih.gov

The biosynthesis of many alkaloids, particularly those with terpenoid components, relies on the Mevalonate (MVA) and Methyl-D-Erythritol 4-Phosphate (MEP) pathways. These pathways are responsible for producing the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). uliege.be These precursors are the building blocks for all terpenoid compounds. uliege.bemdpi.com

However, as this compound is now understood to be a RiPP, its core macrocyclic structure is assembled from amino acids, not from isoprenoid units. nih.govd-nb.info Therefore, the MVA and MEP pathways are not directly involved in the formation of the primary cyclopeptide scaffold. Their contribution would be limited to providing prenyl groups (isoprenoid moieties) if the molecule were to undergo prenylation, a process catalyzed by prenyltransferases. nih.govnih.govwur.nl While prenylation is a common modification in other classes of natural products, current biosynthetic evidence for this compound and its close relatives does not indicate that prenylation of the core structure is a required step. The primary biosynthetic route is dominated by ribosomal synthesis and subsequent peptide modifications.

Enzymatic Catalysis and Biotransformational Steps

The transformation of a linear precursor peptide into the complex, macrocyclic structure of this compound is orchestrated by a suite of highly specific enzymes.

Recent breakthroughs have identified the key enzyme family responsible for the defining macrocyclization step in the biosynthesis of cyclopeptide alkaloids. nih.govd-nb.info

BURP-domain Peptide Cyclases : The crucial ether cross-link that forms the macrocycle is installed by a novel class of copper-dependent enzymes known as BURP-domain cyclases. nih.govresearchgate.net These enzymes recognize the precursor peptide and catalyze the bond formation between the tyrosine side chain and another amino acid. nih.govd-nb.info Genomic studies have revealed that the genes for these cyclases are often clustered with the genes for their corresponding precursor peptides. nih.gov They can exist either fused to the precursor peptide gene or as a separate, "split" enzyme that acts on a free peptide substrate. nih.govbeilstein-journals.orgresearchgate.net

Peptidases : Following modification of the core peptide, proteolysis is required to release it from the leader sequence of the precursor peptide. Specific peptidases are responsible for this cleavage, yielding the mature, cyclic peptide. beilstein-journals.org

Cytochrome P450s (CYPs) : These versatile heme-containing monooxygenases are likely involved in the subsequent tailoring of the cyclopeptide scaffold. wikipedia.orgnih.gov They are implicated in oxidative modifications, such as the decarboxylation and desaturation of the tyrosine residue to form the styrylamine (B14882868) unit, a common feature in cyclopeptide alkaloids of the Rhamnaceae family. researchgate.netnih.govbeilstein-journals.orgfigshare.com

Methyltransferases : The N-methylation of the peptide backbone is another common modification found in many cyclopeptide alkaloids. researchgate.netnih.gov This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases, which transfer a methyl group to specific nitrogen atoms.

Based on the established RiPP pathway, enzymes like Prenyltransferases , Flavoprotein Monooxygenases , and Terpene Cyclases are not considered to be involved in the core biosynthesis of this compound.

Table 2: Key Enzymes in Cyclopeptide Alkaloid Biosynthesis

Enzyme Class Function Cofactor/Requirements
BURP-domain Peptide Cyclase Catalyzes the key macrocyclization via ether bond formation. nih.govd-nb.info Copper (Cu)
Peptidase Cleaves the leader peptide from the modified core peptide. beilstein-journals.org Varies
Cytochrome P450 Catalyzes oxidative tailoring, e.g., decarboxylation and desaturation. researchgate.netnih.govfigshare.com Heme, NAD(P)H

While the genes for the core biosynthetic machinery have been identified, detailed kinetic studies (e.g., determining Kₘ and k_cat values) of the specific enzymes for this compound are still in early stages, as the genetic basis was only recently uncovered. nih.govbeilstein-journals.org However, mechanistic proposals for the key enzymatic steps have been put forward.

The mechanism of D-lysergyl peptide synthesis in fungi, another class of peptide alkaloids, has been shown to be an ordered process of successive acyl transfers on a multienzyme complex. nih.gov For plant cyclopeptide alkaloids like this compound, the key mechanistic step is the cyclization catalyzed by the BURP-domain cyclase. This is proposed to be a copper-dependent reaction that creates a crucial ether linkage, forming the macrocycle. nih.govresearchgate.net Following cyclization, further tailoring reactions occur. For instance, Cytochrome P450 enzymes are proposed to carry out the oxidative decarboxylation of the C-terminal tyrosine. researchgate.netnih.gov The precise sequence of these tailoring steps and the interplay between the different enzymes are active areas of research. The reconstitution of the activity of a BURP cyclase from Coffea arabica has validated the function of this enzyme class, paving the way for more detailed mechanistic and kinetic investigations. nih.gov

Bioproduction Strategies and Metabolic Engineering for Enhanced Yield

The low abundance of many valuable alkaloids in their native plant sources makes their extraction difficult and economically challenging. frontiersin.org The elucidation of the genetic and enzymatic basis of this compound biosynthesis opens up powerful new avenues for its production and diversification through metabolic engineering and synthetic biology. mdpi.comnih.gov

Metabolic engineering aims to optimize the genetic and regulatory processes within an organism to increase the production of a target substance. mdpi.com A primary strategy for producing complex plant-derived molecules is heterologous expression, where the biosynthetic pathway is reconstructed in a well-characterized host organism, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. frontiersin.orgmdpi.com These microbial "biofactories" offer advantages like rapid growth, scalable fermentation, and sophisticated genetic tools. mdpi.com

For this compound, a feasible bioproduction strategy would involve:

Gene Assembly : Synthesizing the gene for the this compound precursor peptide and the genes for the necessary tailoring enzymes (BURP cyclase, peptidase, CYP450s, methyltransferases).

Host Expression : Introducing these genes into a suitable microbial host. This often involves assembling the genes into a single expression vector or integrating them into the host's genome. mdpi.com

Pathway Optimization : Fine-tuning the expression levels of the biosynthetic genes to prevent the accumulation of toxic intermediates and maximize the flow of metabolites towards the final product. This can also involve engineering the host's own metabolism to ensure an ample supply of necessary precursors, such as the required amino acids.

The discovery that cyclopeptide alkaloid biosynthesis is a RiPP pathway is particularly advantageous for these engineering efforts. Gene-guided discovery, using bioinformatic tools to mine plant genomes and transcriptomes for precursor peptide and BURP-domain gene clusters, is a powerful strategy for identifying new cyclopeptide alkaloids and their biosynthetic machinery. nih.govnih.gov This knowledge not only facilitates the production of known compounds like this compound but also allows for the creation of novel analogs by modifying the precursor peptide sequence or by combining tailoring enzymes from different pathways. nih.govnih.gov

Heterologous Expression Systems (e.g., Yeast Platforms)

The production of complex plant-derived natural products like this compound in their native hosts is often limited by low yields and complex extraction processes. Heterologous expression in microbial hosts, such as the yeast Saccharomyces cerevisiae, offers a promising alternative for scalable and controlled production. researchgate.net While there are no specific reports on the heterologous expression of this compound, the successful engineering of yeast for the production of other complex alkaloids provides a blueprint for how this could be achieved. scribd.com

Saccharomyces cerevisiae is a well-established host for metabolic engineering due to its genetic tractability and robust fermentation performance. scribd.com The expression of a plant biosynthetic pathway in yeast, however, presents several challenges. Plant enzymes, particularly cytochrome P450s which are often involved in alkaloid biosynthesis, can have poor compatibility and low activity in yeast. scribd.com Furthermore, the sufficient supply of necessary cofactors and precursors is crucial.

Successful strategies for expressing complex alkaloid pathways in yeast have involved:

Codon Optimization: Adapting the plant gene sequences for optimal expression in the yeast host.

Enzyme Scaffolding: Fusing pathway enzymes to create a scaffold that can increase local concentrations of intermediates and improve flux.

Promoter Engineering: Using a variety of promoters with different strengths to balance the expression of pathway genes and avoid the accumulation of toxic intermediates.

Host Strain Engineering: Modifying the yeast's native metabolism to enhance the supply of precursors and cofactors.

For instance, in the biosynthesis of the benzylisoquinoline alkaloid sanguinarine (B192314) in yeast, researchers introduced 17 heterologous genes and engineered the expression of crucial enzymes like cytochrome P450 reductases (CPR) and cytochrome b5 (CYB5) to improve the activity of plant P450s. scribd.com

Table 1: Examples of Heterologous Expression of Complex Alkaloids in Yeast

Alkaloid Host Organism Key Strategies
Sanguinarine Saccharomyces cerevisiae Introduction of 17 heterologous genes, engineering of CPR and CYB5 expression. scribd.com
Kratom Alkaloids Saccharomyces cerevisiae Reconstruction of a five-step pathway, use of a fungal tryptamine (B22526) 4-monooxygenase.
Strictosidine (B192452) Saccharomyces cerevisiae Introduction of 21 gene additions and three gene deletions. researchgate.net

Pathway Optimization and Bottleneck Resolution via Genetic Manipulation

Once a biosynthetic pathway is successfully transferred to a heterologous host, the initial production titers are often low. Pathway optimization and the resolution of metabolic bottlenecks are critical steps to enhance yield. This typically involves a multi-pronged approach of genetic manipulation.

Identifying bottlenecks is the first step. This can be achieved through metabolomic analysis of the engineered strain to identify accumulating intermediates, which may indicate a slow enzymatic step downstream. For example, in the production of kratom alkaloids in yeast, untargeted metabolomics revealed shunt products derived from the activity of strictosidine synthase and dihydrocorynantheine (B1227059) synthase, highlighting these as targets for enzyme engineering.

Strategies to resolve these bottlenecks include:

Overexpression of Limiting Enzymes: Increasing the expression level of the enzyme identified as the bottleneck.

Enzyme Engineering: Modifying the enzyme itself through directed evolution or site-directed mutagenesis to improve its catalytic efficiency or substrate specificity.

Balancing Pathway Gene Expression: As mentioned earlier, using a suite of promoters with varying strengths allows for fine-tuning the expression of each pathway gene to prevent the buildup of toxic intermediates and ensure a smooth metabolic flow.

Elimination of Competing Pathways: Deleting endogenous yeast genes that encode enzymes that divert precursors away from the desired pathway.

In the case of sanguinarine biosynthesis, a comprehensive metabolic engineering effort involved the integration of 42 expression cassettes and the disruption of 8 endogenous genes to strengthen the metabolic flux towards the final product. scribd.com

Genome Engineering for Enhanced Biosynthetic Efficiency

Modern genome engineering tools, particularly CRISPR/Cas9, have revolutionized the ability to make precise and efficient modifications to the genomes of host organisms like yeast and E. coli. These tools are invaluable for enhancing the efficiency of heterologous biosynthetic pathways.

Applications of genome engineering in this context include:

Stable Integration of Biosynthetic Genes: Integrating the entire biosynthetic pathway into the yeast chromosome ensures genetic stability during long-term fermentation, as plasmids can often be lost. CRISPR/Cas9 allows for targeted integration into specific genomic loci.

Multiplexed Gene Editing: The ability to simultaneously edit multiple genes is a key advantage of CRISPR-based systems. This is crucial for complex metabolic engineering projects that may require the knockout of several competing pathways and the overexpression of multiple pathway genes. For example, in the production of 6,6'-dibromoindigo in E. coli, CRISPR/Cas9 was used to disrupt the tnaA gene to prevent the degradation of a key precursor.

Transcriptional Regulation: CRISPR-based technologies can also be used to control the expression of native and heterologous genes. For instance, CRISPR interference (CRISPRi) can be used to downregulate the expression of competing pathways without completely knocking them out.

By applying these advanced genome engineering techniques, it is possible to systematically remodel the host's metabolism to create a highly efficient and robust cellular factory for the production of complex natural products like this compound.

Chemical Synthesis and Derivatization of Integerrine

Total Synthesis Approaches

The total synthesis of cyclopeptide alkaloids like Integerrine is a complex undertaking that requires precise control over stereochemistry and the efficient formation of a strained macrocyclic structure. While a specific total synthesis for this compound is not extensively documented in readily available literature, the strategies employed for closely related 14-membered cyclopeptide alkaloids, such as Nummularine-F and Paliurine E, provide a clear blueprint for its potential synthesis. tandfonline.comtandfonline.comresearchgate.net These approaches typically involve the sequential assembly of a linear peptide precursor followed by a crucial macrocyclization step.

Key reactions utilized in the construction of the linear precursors include standard peptide couplings and the Ugi four-component condensation, which allows for the rapid assembly of key fragments. tandfonline.comtandfonline.comrsc.org The formation of the characteristic aryl-alkyl ether linkage within the macrocycle is often a focal point of the synthetic strategy.

Stereoselective Synthesis Strategies for this compound and its Analogs

Maintaining stereochemical integrity throughout the synthesis is paramount, as the biological activity of cyclopeptide alkaloids is highly dependent on their three-dimensional structure. Stereoselective strategies are therefore integral to every total synthesis approach. rsc.orgmdpi.com

One of the primary methods for ensuring stereocontrol is to begin with enantiomerically pure building blocks, typically natural L-amino acids or their derivatives. mdpi.com However, stereocenters can also be established during the synthesis using various asymmetric reactions. For instance, asymmetric hydrogenation is a powerful tool for setting the stereochemistry of amino acid precursors. researchgate.netrsc.org

The macrocyclization step itself can be a source of diastereomers if not carefully controlled. Ring-closing metathesis (RCM) has emerged as a valuable technique for forming macrocycles, and recent advancements have led to catalysts that can favor the formation of either E- or Z-olefin isomers, providing a high degree of stereoselectivity in the final ring structure. rsc.orgnih.gov Similarly, intramolecular glycosylation strategies have been developed for the stereoselective synthesis of certain macrocycles. rsc.org

A summary of stereoselective methods used in the synthesis of related macrocycles is presented below.

Stereoselective Method Application in Synthesis Key Features Reference(s)
Asymmetric HydrogenationCreation of chiral amino acid precursors.Utilizes chiral catalysts (e.g., Ru-based) to deliver hydrogen from a specific face of a prochiral substrate. researchgate.netrsc.org
Chiral AuxiliariesGuiding stereoselective transformations on the linear precursor.A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. uantwerpen.be
Ring-Closing Metathesis (RCM)Macrocyclization to form the 14-membered ring.Employs specific ruthenium or molybdenum catalysts to achieve high stereoselectivity (E/Z isomers) in the resulting double bond. rsc.orgnih.gov
Substrate ControlUsing existing stereocenters in the precursor to direct the stereochemistry of new ones.The inherent chirality of the amino acid building blocks influences the stereochemical outcome of subsequent reactions. mdpi.com

Application of Chiral Building Blocks in this compound Synthesis

The foundation of any total synthesis of this compound and its analogs lies in the use of chiral building blocks. mdpi.com The natural stereoisomers of amino acids (typically L-isomers) serve as readily available and optically pure starting materials. informahealthcare.comnih.gov For example, syntheses of related 14-membered cyclopeptide alkaloids have utilized D-serine, proline, and phenylalanine as key components. mdpi.comcapes.gov.br

These chiral amino acids are incorporated into a linear peptide chain through a series of coupling reactions. The inherent chirality of these building blocks is crucial for establishing the correct absolute configuration of the final natural product. uantwerpen.be The specific amino acids used dictate the final structure and properties of the alkaloid. This compound-type alkaloids, for instance, are characterized by the presence of β-hydroxyphenylalanine. uantwerpen.be

The following table lists common chiral building blocks employed in the synthesis of cyclopeptide alkaloids.

Chiral Building Block Role in the Final Structure Typical Source Reference(s)
L-ProlineForms the β-hydroxy amino acid component (after modification).Chiral Pool (Naturally occurring amino acid) rsc.orguantwerpen.be
D-SerineCan be used as a precursor for the β-hydroxy amino acid moiety.Chiral Pool (Naturally occurring amino acid) capes.gov.br
L-PhenylalanineForms the terminal amino acid or part of the macrocyclic ring.Chiral Pool (Naturally occurring amino acid) mdpi.com
L-IsoleucineCan be the ring-bound or terminal amino acid.Chiral Pool (Naturally occurring amino acid) uantwerpen.be
β-HydroxyphenylalanineA key characteristic component of the this compound-type macrocycle.Synthesized from other chiral precursors. uantwerpen.be

Semisynthesis and Derivatization for Structural Modification and Analog Production

Semisynthesis is a powerful strategy that begins with a natural product isolated from a biological source and then uses chemical reactions to modify it, creating novel analogs. wikipedia.org This approach is often more efficient than total synthesis for producing a library of related compounds for structure-activity relationship (SAR) studies. nih.govnih.gov

In the context of this compound, new cyclopeptide alkaloids such as the Jubanines have been isolated from natural sources like Ziziphus jujuba. nih.govcapes.gov.brcabidigitallibrary.orgnih.gov The characterization of these compounds often involves chemical derivatization, which highlights potential sites for modification. By applying a series of chemical transformations to an isolated and abundant cyclopeptide alkaloid, chemists can explore how different functional groups impact its properties. For example, modifications could be targeted at the terminal amino acid, the hydroxyl group of the β-hydroxy amino acid, or the aromatic ring. These derivatizations can lead to the production of analogs with altered biological activity profiles.

Challenges in Synthetic Chemistry (e.g., Control of Oxidative Coupling Reactions)

The synthesis of 14-membered cyclopeptide alkaloids like this compound is fraught with challenges, the most significant of which is the macrocyclization step. nih.govnih.gov Forming a medium-sized ring is entropically and enthalpically unfavorable, often leading to low yields and the formation of undesired side products.

A common and problematic side reaction is intermolecular coupling, which results in the formation of dimers (e.g., a 28-membered ring) or higher-order oligomers instead of the desired intramolecular cyclization. tandfonline.comtandfonline.com To favor the formation of the 14-membered ring, reactions are typically carried out under high-dilution conditions, which can be impractical for large-scale synthesis. drughunter.com

Another major challenge is the formation of the strained biaryl or aryl-alkyl ether bond that is characteristic of this alkaloid class. This bond is often constructed using an intramolecular Ullmann-type coupling or a nucleophilic aromatic substitution (SNAr) reaction. acs.orgnih.govresearchgate.net These reactions can be sluggish and require carefully optimized conditions to achieve good yields. The Ullmann reaction, which uses a copper catalyst, is a classic method for forming this linkage, but modern variations using palladium or other transition metals are also employed. beilstein-journals.org Controlling the regioselectivity and avoiding side reactions during this crucial bond formation remains a key hurdle for synthetic chemists.

Analytical Methodologies for Integerrine Research and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for the separation, identification, and purification of components within a mixture. nih.gov For a compound like integerrine, which is often present in complex botanical extracts alongside structurally similar alkaloids, high-efficiency separation is crucial for accurate analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrrolizidine (B1209537) alkaloids (PAs) due to its suitability for separating non-volatile and thermally fragile compounds. nih.gov Standard methods for this compound analysis often employ reverse-phase HPLC.

A typical HPLC method involves an initial extraction of this compound from the sample matrix using an acidic solution, followed by a clean-up step using solid-phase extraction (SPE), often with a cation-exchange cartridge. nih.gov Chromatographic separation is commonly achieved on C8 or C18 stationary phases. A study demonstrated that a BEH C8 column provided baseline separation for the isomeric compounds this compound, senecivernine, and senecionine. The mobile phase typically consists of a gradient mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile, with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for subsequent mass spectrometry detection.

Table 1: Example of HPLC Conditions for Pyrrolizidine Alkaloid Analysis

Parameter Condition
Column BEH C8, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Column Temp. 45 °C

| Gradient | Varied over the run to achieve separation |

This table presents typical starting conditions for the HPLC analysis of pyrrolizidine alkaloids like this compound. Optimization is often required based on the specific sample matrix and isomers present.

This compound possesses multiple chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These isomers can exhibit different biological activities and toxicities. mdpi.com Chiral-phase HPLC is a specialized technique used to separate enantiomers. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com

While specific applications for the direct enantiomeric resolution of this compound are not widely documented, the separation of other pyrrolizidine alkaloid diastereomers, such as intermedine (B191556) and lycopsamine, has been achieved using polysaccharide-based CSPs. researchgate.net These stationary phases, typically derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamates), create a chiral environment where transient diastereomeric complexes are formed with the analyte enantiomers. eijppr.com The differing stability of these complexes allows for their chromatographic separation. Given the structural similarities, it is highly probable that polysaccharide-based or other types of CSPs, such as those based on macrocyclic glycopeptides, could be successfully applied for the enantiomeric resolution of this compound. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography. By utilizing columns packed with sub-2 µm particles, UPLC systems operate at higher pressures than traditional HPLC, resulting in markedly improved resolution, greater sensitivity, and significantly faster analysis times. nih.gov

UPLC-based methods are increasingly becoming the standard for PA analysis. mdpi.com The enhanced separation power of UPLC is particularly advantageous for resolving this compound from its numerous isomers within complex samples. A common column choice for this application is an ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm). mdpi.com The shorter analysis times offered by UPLC also allow for higher sample throughput, which is critical for routine monitoring and large-scale studies.

Multi-Dimensional Gas Chromatography (MDGC) is a powerful technique used to separate highly complex samples by employing two or more columns of different selectivity. chromatographyonline.com The two main modes are heart-cutting MDGC, where specific unresolved fractions from the first column are transferred to a second column, and comprehensive two-dimensional GC (GC×GC), where the entire effluent from the first column is systematically modulated and transferred to the second column. wikipedia.org

Although direct applications of MDGC for this compound analysis are not prominent in the literature, the technique holds significant potential. Given the complexity of plant extracts, co-elution of this compound with other matrix components or isomeric alkaloids is a common challenge. MDGC, particularly GC×GC, offers vastly increased peak capacity and resolution compared to single-column GC. nih.gov This could be invaluable for unequivocally separating this compound from interfering compounds, thereby improving the accuracy of quantification. A typical setup might involve a non-polar column in the first dimension to separate compounds by boiling point, followed by a more polar column in the second dimension to separate based on polarity.

High-Performance Liquid Chromatography (HPLC)

Advanced Spectroscopic-Chromatographic Coupling for this compound Analysis (e.g., LC-HRMS, GC-MS)

The coupling of chromatographic separation with mass spectrometry (MS) provides a powerful tool for both the identification and quantification of analytes. The mass spectrometer acts as a highly selective and sensitive detector, providing structural information based on the mass-to-charge ratio (m/z) of the analyte and its fragments.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has become an indispensable tool for the analysis of PAs. researchgate.net Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide high mass accuracy (typically <5 ppm error) and high resolving power. This allows for the determination of the elemental composition of this compound and its metabolites, greatly increasing the confidence in their identification. taylorandfrancis.com The high resolution also helps to distinguish between isobaric interferences, which are compounds that have the same nominal mass as the analyte but a slightly different exact mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used for PA analysis, though it is less common than LC-MS for this class of compounds. Due to the low volatility and thermal instability of PAs and their N-oxides, a derivatization step is typically required. nih.gov A common approach involves the chemical reduction of all 1,2-unsaturated PAs to their common necine backbone structures (e.g., retronecine, heliotridine), which are then derivatized (e.g., silylated) to increase their volatility for GC analysis. column-chromatography.com While this method is useful for quantifying the total content of potentially toxic PAs as a sum parameter, it does not allow for the identification and quantification of individual alkaloids like this compound. column-chromatography.com

Method Validation in Analytical Research for this compound Quantification

To ensure that an analytical method produces reliable and accurate results, it must be thoroughly validated. Method validation is a mandatory requirement for methods used in regulatory compliance and quality control. ijrar.com The validation process assesses various performance characteristics according to internationally recognized guidelines, such as those from the AOAC or SANTE. nih.govaoac.org Key validation parameters for the quantification of this compound are detailed below.

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed, and the coefficient of determination (R²) is calculated, with a value >0.99 generally being considered acceptable. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com For PAs in food and feed, LOQs are typically in the range of 0.05 to 5.0 µg/kg. nih.govmdpi.com

Accuracy (Recovery): Accuracy is determined by performing recovery experiments, where a blank matrix is spiked with a known amount of this compound at different concentration levels. The percentage of the analyte recovered after the entire analytical procedure is calculated. Acceptable recovery rates are typically within the range of 70-120%. acs.org

Precision (Repeatability and Reproducibility): Precision measures the degree of agreement among a series of measurements. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) refers to the variation observed when the analysis is performed by the same operator on the same day, while intermediate precision (inter-day reproducibility) assesses the variation across different days, and potentially different analysts or equipment. For trace analysis of contaminants like this compound, RSD values of <20% are generally considered acceptable. nih.gov

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as isomers, impurities, or matrix components. ijrar.com In MS-based methods, selectivity is demonstrated by monitoring specific precursor-to-product ion transitions.

Table 2: Typical Performance Characteristics of a Validated UPLC-MS/MS Method for Pyrrolizidine Alkaloids

Parameter Typical Value/Range
Linearity (R²) > 0.99
LOQ (µg/kg) 0.05 - 2.5
Accuracy (Recovery %) 65 - 112%

| Precision (RSD %) | < 15% |

Data compiled from studies on the analysis of multiple pyrrolizidine alkaloids in various food matrices. mdpi.com

Table 3: List of Compounds

Compound Name
Acetonitrile
Ammonium formate
Formic acid
Integerrimine
Integerrimine-N-oxide
Intermedine
Lycopsamine
Methanol
Senecionine

Molecular Mechanism Studies of Integerrine in Vitro and in Silico

Investigation of Cellular Pathway Modulation in In Vitro Models

In vitro studies are fundamental to observing the direct effects of a compound on living cells in a controlled environment. Research on alkaloids from the Micromelum genus has centered on their cytotoxic effects against various human cancer cell lines. researchgate.netmedcraveonline.com Integerrine and its related compounds have demonstrated moderate to weak cytotoxic activities against several cancer cell lines, including those of the liver (HepG2), colon (HTC-116), cervix (HeLa), and pancreas (PANC-1). nih.gov The observed cytotoxicity, characterized by the inhibition of cell growth and proliferation, is a clear indicator of cellular pathway modulation. nih.gov

The process of cytotoxicity, or cell killing, inherently involves the disruption of critical life-sustaining pathways. khanacademy.org These can include, but are not limited to, the induction of programmed cell death (apoptosis) or the arrest of the cell cycle, which prevents cancer cells from dividing. khanacademy.orgmdpi.com For instance, studies on mahanine, a carbazole (B46965) alkaloid also found in Micromelum species, have shown it induces apoptosis in leukemia cells through a mitochondrial-dependent pathway. herbal-organic.com While the precise signaling cascades affected by this compound are still under detailed investigation, its cytotoxic profile suggests interference with pathways essential for cancer cell survival and proliferation. nih.govbrieflands.com

CompoundCell LineCancer TypeIC50 Value (μM)Reference
Integerrines (unspecified)HepG2Liver Cancer14.1–67.5 nih.gov
Integerrines (unspecified)HTC-116Colon Cancer14.1–67.5 nih.gov
Integerrines (unspecified)HeLaCervical Cancer14.1–67.5 nih.gov
Integerrines (unspecified)PANC-1Pancreatic Cancer14.1–67.5 nih.gov

Protein-Ligand Interaction Studies at the Molecular Level

To understand the mechanisms initiated by this compound, it is essential to identify its direct protein binding partners. Various advanced biochemical and genetic techniques are employed for this purpose.

Biophysical techniques provide real-time, quantitative data on the binding kinetics and affinity between a ligand, like this compound, and its protein target. nih.gov Surface Plasmon Resonance (SPR) is a widely used label-free method that measures changes in refractive index on a sensor surface as an analyte flows over an immobilized ligand, allowing for the determination of association and dissociation rates. cytivalifesciences.comemory.edu Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

While direct SPR or ITC studies on this compound itself are not extensively documented in the reviewed literature, a highly relevant study was conducted on (+)-mahanine, a carbazole alkaloid co-isolated with integerrines from Micromelum integerrimum. researchgate.net In that research, SPR was instrumental in identifying phosphoenolpyruvate (B93156) carboxykinase 2 (PCK2) as a potential protein target of (+)-mahanine. This application demonstrates a viable and powerful strategy that could be applied to this compound to identify its direct molecular interactors. researchgate.net

Proteomics offers a global view of protein interactions within a cell. patsnap.com Chemical proteomics, in particular, is a powerful approach for identifying the targets of small molecules. nih.gov This often involves creating a chemical "probe" by modifying the compound of interest to allow for affinity purification. patsnap.com Once the compound and its bound proteins are isolated from a cell lysate, mass spectrometry is used to identify the proteins. nih.gov Techniques like Tandem Affinity Purification-Mass Spectrometry (TAP-MS) and Crosslinking Mass Spectrometry (XL-MS) are sophisticated methods used to capture and identify protein complexes and interaction networks with high confidence. biognosys.com

The application of these advanced proteomics techniques to this compound has not been reported in the available literature. However, these methods represent a key future direction for unbiased, proteome-wide discovery of this compound's targets, which would significantly clarify its mechanism of action. sapient.biocreative-proteomics.com

Genetic and cell-based assays are crucial for validating the functional consequences of a protein-ligand interaction within a cellular context. indigobiosciences.com

Reporter gene assays are used to study the regulation of specific genes or signaling pathways. thermofisher.combmglabtech.com In these assays, the regulatory sequence of a gene of interest is linked to a "reporter" gene (like luciferase) that produces an easily measurable signal. promega.ca By treating cells containing this construct with a compound, researchers can quantify whether the compound activates or inhibits the specific pathway. promega.ro This method could be used to determine if this compound's cytotoxic effects are mediated through specific pathways, such as those controlled by p53 or NF-κB, by measuring the activity of reporters for these pathways.

CRISPR-based assays have revolutionized target validation. criver.com The CRISPR-Cas9 system allows for precise editing of the genome, such as knocking out a specific gene. genewiz.comsigmaaldrich.com To validate a putative target of this compound, one could use CRISPR to create a cell line lacking that target protein. If this compound no longer exerts its cytotoxic effect on these knockout cells, it provides strong evidence that the protein is a functionally relevant target. biocompare.com While no specific studies utilizing these assays for this compound were found, they are indispensable tools for the next phase of research into its molecular interactions.

MolBoolean is a novel in situ imaging technique that applies Boolean logic to the analysis of protein interactions at the single-molecule level. nih.govnih.gov Unlike methods that only detect when two proteins are in close proximity (an "AND" gate), MolBoolean can simultaneously quantify the populations of interacting proteins (A AND B) as well as the non-interacting, free proteins (A NOT B; B NOT A). bio-connect.nlresearchgate.net This provides a more complete and quantitative picture of the interaction within the spatial context of the cell. nih.gov

The application of Boolean analysis to study the effects of a small molecule like this compound is an emerging frontier. This technique could, for instance, be used to determine how this compound treatment alters the interaction between a known target protein and its downstream effector. As a cutting-edge method, its use would represent a significant advancement in understanding the precise molecular consequences of this compound's activity, although no such studies have yet been published.

Computational Molecular Modeling and Simulation

In silico techniques, such as molecular docking and molecular dynamics simulations, use computational power to model and predict the interactions between a ligand and a protein at the atomic level. nih.govnih.gov These methods are invaluable for prioritizing potential targets and generating hypotheses about binding mechanisms. mdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity with a scoring function. nih.gov A study exploring the antifungal potential of various plant-derived molecules performed molecular docking of this compound against laccase, a protein from the fungal pathogen Botrytis cinerea. The study reported a binding affinity, indicating a potential interaction.

Molecular dynamics (MD) simulations provide insights into the physical movements and conformational changes of atoms and molecules over time. wikipedia.orgrsc.org An MD simulation can be run on a protein-ligand complex predicted by docking to assess the stability of the interaction and observe how the protein structure might adapt to the ligand. nih.gov While specific MD simulations for this compound were not found, this technique is a standard and powerful follow-up to docking studies. nih.govuzh.ch

The docking of the related alkaloid (+)-mahanine with its putative target PCK2 also provides a strong precedent for using these computational methods to study compounds from M. integerrimum. researchgate.net

CompoundTarget ProteinTarget OrganismBinding Affinity (kcal/mol)MethodReference
This compoundLaccaseBotrytis cinerea-7.4Molecular Docking khanacademy.org
(+)-MahaninePCK2Homo sapiensNot specifiedMolecular Docking researchgate.net

Molecular Docking for Prediction of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. europeanreview.org This method is instrumental in identifying potential biological targets for compounds like this compound by evaluating the binding affinity and interaction patterns within the binding site of a protein. ajchem-a.comclinmedjournals.org

The process involves placing the three-dimensional structure of the ligand, this compound, into the binding site of a target protein. A scoring function is then used to estimate the binding free energy, with lower scores generally indicating a more favorable interaction. mdpi.com Key interactions analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and amino acid residues of the protein. clinmedjournals.orgmdpi.com

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to other alkaloids and natural products to identify potential enzyme and receptor targets. ajchem-a.commdpi.com For pyrrolizidine (B1209537) alkaloids, potential protein targets could include metabolic enzymes or receptors involved in cellular signaling pathways. Computational screening of this compound against a library of protein structures can generate hypotheses about its mechanism of action, which can then be validated experimentally. plos.org The identification of a binding site is a critical first step in characterizing the function of a protein and understanding how a ligand like this compound might modulate it. unomaha.edunih.gov

Table 1: Potential Protein Target Classes for this compound Docking Studies This table is illustrative and based on general knowledge of alkaloid interactions.

Target ClassPotential Protein ExamplesRationale for Interaction
Metabolic Enzymes Cytochrome P450s (e.g., CYP3A4)Pyrrolizidine alkaloids are known to be metabolized by these enzymes, leading to reactive metabolites.
Receptors Muscarinic Acetylcholine ReceptorsSome pyrrolizidine alkaloids have been shown to interact with these receptors. mdpi.com
Transporters ABC TransportersPotential for interaction affecting cellular efflux and influx.
Kinases Various Protein KinasesAlkaloids can act as inhibitors of kinases involved in cell signaling.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations provide detailed information about the physical movement of atoms and molecules over time. wikipedia.org This computational method is used to understand the conformational flexibility of ligands like this compound and the stability of the ligand-protein complex. frontiersin.orgmdpi.com By simulating the behavior of the system in a virtual environment that mimics physiological conditions, MD can reveal how the binding of this compound might alter the protein's structure and dynamics, and vice versa. nih.govfrontiersin.org

An MD simulation begins with the coordinates from a molecular docking study or an experimental structure. mdpi.com The forces between atoms are calculated using a molecular mechanics force field, and Newton's equations of motion are solved to predict the trajectory of the atoms over a specific period, often nanoseconds to microseconds. wikipedia.org

Analysis of the MD trajectory can reveal:

Conformational Stability: The Root Mean Square Deviation (RMSD) is calculated to assess how much the protein-ligand complex deviates from its initial structure over time. A stable RMSD suggests a stable binding mode. nih.gov

Flexibility of Regions: The Root Mean Square Fluctuation (RMSF) identifies which parts of the protein or ligand are the most mobile. This can highlight flexible loops in a protein's binding site that are crucial for accommodating the ligand. nih.govmdpi.com

Binding Free Energy: Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding affinity than docking scores alone. frontiersin.org

For this compound, MD simulations could elucidate the dynamic nature of its interaction with a target protein, confirming the stability of a docked pose and revealing key conformational changes that are essential for its biological activity. nih.gov

Table 2: Typical Parameters for an MD Simulation of a Protein-Ligand Complex

ParameterTypical Value/SettingPurpose
Force Field CHARMM, AMBER, GROMOSDefines the potential energy function for calculating interatomic forces. wikipedia.orgmdpi.com
Solvent Model Explicit (e.g., TIP3P water)Simulates the aqueous physiological environment.
Simulation Time 100-500 nanosecondsAllows for sufficient sampling of conformational space for many systems. frontiersin.org
Temperature 300 K (27°C)Simulates physiological temperature.
Pressure 1 atmSimulates physiological pressure.
Ensemble NPT (Isothermal-isobaric)Keeps the number of particles, pressure, and temperature constant.

Quantum Chemical Calculations for Advanced Spectroscopic Data Interpretation and Reactivity Prediction

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, offer a highly accurate way to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov Unlike molecular mechanics, which uses classical approximations, QC methods can model the formation and breaking of chemical bonds, making them suitable for studying chemical reactions. mdpi.com

For a molecule like this compound, QC methods such as Density Functional Theory (DFT) can be employed to:

Predict Reactivity: By calculating electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can predict the molecule's susceptibility to nucleophilic or electrophilic attack. acs.org This is crucial for understanding the formation of reactive metabolites of pyrrolizidine alkaloids.

Interpret Spectroscopic Data: QC calculations can predict vibrational frequencies, which aids in the interpretation of experimental infrared (IR) and Raman spectra. arxiv.orgethz.chondalys.fr This allows for a detailed correlation between the observed spectral features and the specific molecular structure and conformation of this compound. nih.gov

Determine Reaction Mechanisms: QC can be used to map the potential energy surface of a chemical reaction, identifying transition states and calculating activation energies. chemrxiv.org This provides a detailed, step-by-step understanding of how this compound might be metabolized or interact covalently with a biological target.

The synergy between quantum chemistry and machine learning is also a growing field, where QC-derived descriptors are used to train models for rapid reactivity prediction. arxiv.orgarxiv.org

Table 3: Applications of Quantum Chemical Calculations for this compound

QC ApplicationDescriptors/CalculationsInsights Gained
Reactivity Prediction HOMO/LUMO energies, electrostatic potentialIdentifies reactive sites on the molecule. acs.orgschrodinger.com
Spectroscopic Analysis Vibrational frequencies, absorption wavelengthsAids in the assignment of peaks in IR, Raman, and UV-Vis spectra. arxiv.orgethz.ch
Reaction Mechanism Transition state search, activation energy (ΔG‡)Elucidates the energetic feasibility and pathway of a chemical reaction. chemrxiv.org
Thermochemistry Enthalpy of formation, Gibbs free energyDetermines the thermodynamic stability of different isomers or conformers.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Theoretical Framework and Application Potential

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. datadryad.orgnih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity.

The theoretical framework involves:

Data Collection: A dataset of molecules with known activities (e.g., toxicity, binding affinity) is compiled.

Descriptor Calculation: Numerical values, or "descriptors," that characterize the physicochemical properties of the molecules are calculated. These can include constitutional, geometrical, electrostatic, and quantum chemical descriptors. acs.org

Model Development: A mathematical model is built using statistical methods (e.g., multiple linear regression, partial least squares) to correlate the descriptors with the observed activity.

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

For pyrrolizidine alkaloids (PAs), including this compound, QSAR studies have been performed to predict properties like hepatotoxicity. datadryad.orgnih.gov These studies have revealed that specific structural features are highly influential. For instance, a QSAR analysis of over 600 PAs identified key structural determinants of hepatotoxicity. datadryad.orgnih.gov

Table 4: Structural Features of Pyrrolizidine Alkaloids and Their Influence on Predicted Hepatotoxicity (Based on QSAR studies) Data synthesized from published QSAR models on pyrrolizidine alkaloids. datadryad.orgnih.gov

This table indicates that the type of necic acid has a greater influence on acute hepatotoxicity than the necine base. datadryad.orgnih.gov

Machine Learning Approaches in Molecular Interaction and Pathway Prediction

Machine learning (ML), a subset of artificial intelligence (AI), is increasingly used to analyze complex biological data and make predictions. mdpi.comresearchgate.net In the context of molecular biology, ML models can learn from vast datasets of molecular interactions to predict new ones, identify potential drug targets, and elucidate biological pathways. nih.govharvard.edubiorxiv.org

Several ML approaches are relevant to the study of this compound:

Supervised Learning: Models like Random Forests and Artificial Neural Networks have been used in QSAR studies of pyrrolizidine alkaloids to classify them based on their predicted hepatotoxicity. datadryad.orgnih.gov These models are trained on a labeled dataset where the structural features are the input and the toxicity class is the output.

Deep Learning: More complex models, such as graph neural networks, can learn directly from the 2D or 3D structure of molecules. arxiv.orgnih.govmdpi.com These can be used to predict protein-ligand binding affinity or identify crucial interaction features without the need for pre-calculated descriptors. rsc.org

Network Biology: ML can be used to construct and analyze large-scale molecular association networks that include proteins, drugs, and diseases. nih.gov By analyzing the position of a compound like this compound within such a network, it's possible to predict its interactions and potential effects on biological pathways. plos.org

Table 5: Machine Learning Models and Their Application in Molecular Studies

Machine Learning ModelTypeApplicationRelevance to this compound
Random Forest Supervised Learning (Ensemble)Classification (e.g., toxic/non-toxic), QSAR. datadryad.orgnih.govPredicting the biological activity class of this compound based on its structural features.
Artificial Neural Networks Supervised LearningQSAR, prediction of molecular properties. datadryad.orgnih.govModeling complex, non-linear structure-activity relationships.
Support Vector Machines (SVM) Supervised LearningClassification of protein-protein interactions, binding site prediction. mdpi.comIdentifying potential protein binding partners.
Graph Neural Networks (GNN) Deep LearningPrediction of ligand-target interactions, binding affinity. nih.govmdpi.comLearning directly from the molecular graph of this compound to predict interactions.
Autoencoders Unsupervised Learning (Deep Learning)Dimensionality reduction, conformational space exploration. nih.govAnalyzing conformational landscapes from MD simulations of this compound.

Conclusion and Future Research Directions

Current Gaps and Unexplored Avenues in Integerrine Research

Despite the isolation and structural characterization of a growing number of this compound-type and other cyclopeptide alkaloids, significant gaps persist in our understanding of these complex natural products. A primary unexplored avenue is the comprehensive elucidation of their biosynthetic pathways. While recent breakthroughs have identified a widely distributed biosynthetic cassette involving Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) precursor peptides and dedicated BURP-domain peptide cyclases as responsible for the formation of various plant cyclopeptides, the specific enzymatic machinery for many key transformations in this compound biosynthesis remains unknown. nih.govuncg.edu The precise mechanisms for the formation of the defining 14-membered paracyclophane ring, which includes a unique aryl-ether bond, are yet to be fully characterized. rsc.orgresearchgate.net The enzymes responsible for tailoring reactions, such as specific hydroxylations and methylations that lead to the vast diversity of analogues, are also largely unidentified. nih.govmdpi.com Fully mapping this pathway is essential for understanding how plants produce such a diverse array of related compounds from a single precursor type. nih.gov

Another significant gap lies in the comprehensive evaluation of the biological activities of this compound and its related compounds. While some studies have reported cytotoxic, sedative, and analgesic properties for certain cyclopeptide alkaloids, a thorough investigation across a wider range of biological targets is lacking. nih.govrsc.orgresearchgate.netuantwerpen.be Preliminary in silico studies have suggested that some cyclopeptide alkaloids may have an affinity for targets like Dipeptidyl Peptidase IV (DPP4), which is relevant to type 2 diabetes, but these findings require experimental validation. researchgate.net The full therapeutic potential of the this compound scaffold is therefore largely untapped, and systematic screening is needed to uncover novel bioactivities.

Furthermore, the ecological role of this compound in the plants that produce it, such as those from the Ziziphus and Ceanothus genera, is poorly understood. thieme-connect.deescholarship.org It is widely presumed that these alkaloids serve as defense compounds against herbivores or pathogens, a common function for plant secondary metabolites. eorganic.org However, specific studies demonstrating this protective role, identifying the pests or pathogens targeted by this compound, and understanding how its production is regulated in response to environmental stressors are needed to clarify its function within the ecosystem. nih.gov

Emerging Methodologies for Advanced this compound Analysis and Sustainable Production

Advances in analytical chemistry and biotechnology are paving the way for more sophisticated research into this compound and for developing sustainable methods for its production.

Advanced Analytical Methods: The structural complexity and the presence of numerous isomers and congeners in plant extracts pose a significant analytical challenge. uva.es Emerging methodologies employing ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), such as Orbitrap technology, are becoming the gold standard. uva.eslcms.czmdpi.com These techniques offer high sensitivity and resolution, enabling the accurate quantification of trace amounts of this compound and the differentiation of its closely related isomers, which is crucial for both phytochemical and metabolic studies. mdpi.comresearchgate.net The development of rapid and reliable analytical methods is essential for quality control of herbal products and for advancing research into the biosynthesis and biological activity of these alkaloids. eurekaselect.com

Sustainable Production Strategies: Relying on the extraction from plant sources is often inefficient and unsustainable due to low concentrations and potential over-harvesting. nih.gov Metabolic engineering and synthetic biology offer a promising alternative for the sustainable production of this compound. wikipedia.orgebsco.com The recent discovery of the gene clusters responsible for cyclopeptide alkaloid biosynthesis is a critical step towards this goal. nih.govuncg.edu This genetic information allows for the transfer of the entire biosynthetic pathway into microbial hosts, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, which can be cultivated in large-scale fermenters. nih.govmdpi.com This approach, known as heterologous expression, can create "biofactories" for the on-demand production of this compound and its derivatives. nih.gov

However, significant challenges remain, including the functional expression of complex plant enzymes, particularly membrane-bound cytochrome P450s, in microbial hosts and optimizing metabolic flux to achieve high yields. mdpi.comresearchgate.net Future research will likely focus on:

Pathway Elucidation: Using techniques like chemoproteomics to identify the remaining unknown enzymes in the this compound pathway. frontiersin.org

Host Optimization: Engineering the metabolism of microbial hosts to increase the supply of precursors and cofactors needed for alkaloid production. mdpi.comrsc.org

Process Optimization: Employing advanced bioprocess engineering, potentially including digital twin models to simulate and optimize fermentation conditions for maximum productivity and sustainability. weforum.org

These emerging methodologies hold the key to unlocking a sustainable and reliable supply of this compound for further research and potential therapeutic applications.

Broader Implications of this compound Research for Natural Product Chemistry and Biosynthesis

The study of this compound and its analogues has implications that extend beyond the compound itself, contributing significantly to the broader fields of natural product chemistry and biosynthesis.

Driving Synthetic Innovation: The unique and complex architecture of this compound-type alkaloids, characterized by a strained 14-membered macrocycle containing an aryl-ether linkage, presents a formidable challenge for chemical synthesis. rsc.org Overcoming these hurdles has spurred the development of novel synthetic strategies and methodologies, particularly for macrocyclization and the stereoselective construction of complex peptide structures. researchgate.net The pursuit of the total synthesis of these molecules not only confirms their structures but also pushes the boundaries of organic chemistry, offering new tools and reactions that can be applied to other complex targets. mdpi.comrsc.orgescholarship.orgchemrxiv.org

Unveiling Novel Biosynthetic Logic: Elucidating the biosynthetic pathway of this compound provides a fascinating glimpse into nature's chemical repertoire. Discovering the enzymatic strategies plants use to construct such complex, sterically demanding macrocycles offers profound insights into the evolution of metabolic pathways. nih.govbiorxiv.org For instance, understanding how enzymes catalyze the formation of the aryl-ether bond within a peptide macrocycle can inspire the development of new biocatalysts for green chemistry applications. biorxiv.org The discovery of the RiPP-based pathway for cyclopeptide alkaloids highlights a conserved strategy across the plant kingdom and provides a genetic roadmap for discovering new cyclic peptides in other plant species. nih.govuncg.edu

Expanding the Reservoir for Drug Discovery: Natural products remain a vital source of chemical diversity for drug discovery. nih.gov The investigation of complex alkaloids like this compound continually reveals new scaffolds with potential biological activities. researchgate.net As our ability to understand and engineer their biosynthetic pathways grows, so does our capacity to generate novel analogues with improved therapeutic properties through combinatorial biosynthesis and metabolic engineering. nih.govsioc-journal.cn This synergy between understanding natural synthesis and applying bioengineering tools ensures that complex natural products like this compound will continue to be a cornerstone of future drug development and a source of inspiration for chemists and biologists alike. wordpress.com

Q & A

Q. What ethical considerations apply to reporting this compound's negative results?

  • Guidelines : Disclose all data, including failed experiments (e.g., "Attempts to crystallize this compound under 10 conditions yielded no suitable crystals"). Avoid selective reporting of favorable outcomes. Use platforms like Zenodo to archive raw data, ensuring transparency .

Tables for Data Synthesis

Table 1 : Key Parameters for this compound Stability Studies
Variable
Temperature
pH
Light Exposure
Analytical Method
Reference
Table 2 : Common Pitfalls in this compound Research
Pitfall
Incomplete characterization
Overlooking solvent effects
Unvalidated computational models
Reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.